Propanoic acid, 3-chloro-2-sulfo-

Catalog No.
S15279031
CAS No.
35489-35-1
M.F
C3H5ClO5S
M. Wt
188.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 3-chloro-2-sulfo-

CAS Number

35489-35-1

Product Name

Propanoic acid, 3-chloro-2-sulfo-

IUPAC Name

3-chloro-2-sulfopropanoic acid

Molecular Formula

C3H5ClO5S

Molecular Weight

188.59 g/mol

InChI

InChI=1S/C3H5ClO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1H2,(H,5,6)(H,7,8,9)

InChI Key

XMHUEFKKTZWDNM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)Cl

Propanoic acid, 3-chloro-2-sulfo- is a chlorinated derivative of propanoic acid with the molecular formula C3H5ClO3SC_3H_5ClO_3S and a molecular weight of approximately 174.59 g/mol. This compound is characterized by the presence of a chlorine atom at the third carbon position and a sulfonic acid group, which contributes to its unique chemical properties. It is also known by various names, including 3-chloropropanoic acid and β-chloropropionic acid, reflecting its structural characteristics and functional groups .

, including:

  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles, such as amines or alcohols.
  • Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound acidic and reactive with bases.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.

These reactions are typically facilitated under controlled conditions to optimize yield and specificity .

The synthesis of Propanoic acid, 3-chloro-2-sulfo- typically involves:

  • Chlorination of Propanoic Acid: Chlorine gas or chlorinating agents are used to introduce the chlorine atom at the third carbon position.
  • Sulfonation: The introduction of the sulfonic acid group can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
  • Purification: The crude product is purified through recrystallization or chromatography to achieve high purity levels.

The synthesis process requires careful control of temperature and reaction conditions to ensure optimal yields and minimize by-products .

Propanoic acid, 3-chloro-2-sulfo- has several notable applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Crosslinking Agents: Its reactivity allows it to function as a crosslinking agent in polymer chemistry.
  • Bioconjugation: The compound can be used in bioconjugation techniques to link biomolecules for research purposes.

These applications leverage its unique chemical properties, particularly its reactivity due to the chlorine and sulfonic acid groups .

Interaction studies involving Propanoic acid, 3-chloro-2-sulfo- focus on its reactivity with various biological molecules. Preliminary studies suggest that it may interact with proteins and nucleic acids through covalent bonding facilitated by its reactive functional groups. These interactions could be significant in drug design and delivery systems, as they may enhance the bioavailability and efficacy of therapeutic agents .

Several compounds share structural similarities with Propanoic acid, 3-chloro-2-sulfo-, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
3-Chloropropionic AcidChlorine at the third carbonLacks sulfonic acid functionality
Sulfo-N-HydroxysuccinimideAmine-reactive sulfonamidePrimarily used for bioconjugation
β-Chloropropionic AcidSimilar chlorination but without sulfonationMore common in organic synthesis

Uniqueness

Propanoic acid, 3-chloro-2-sulfo-'s uniqueness lies in its combination of both chlorinated and sulfonated functionalities. This dual reactivity allows for versatile applications across different fields such as materials science, biochemistry, and pharmaceuticals, setting it apart from other similar compounds .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

187.9546221 g/mol

Monoisotopic Mass

187.9546221 g/mol

Heavy Atom Count

10

UNII

5E760H6K47

General Manufacturing Information

Propanoic acid, 3-chloro-2-sulfo-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-08-11

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